

2'-Ethoxyacetophenone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2'-Ethoxyacetophenone

Cat. No.: B363060

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CAS Number: 2142-67-8

This technical guide provides an in-depth overview of **2'-Ethoxyacetophenone**, a key chemical intermediate in various industrial applications, including the pharmaceutical and fragrance industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, purification, and analytical methods, along with its role as a precursor in the synthesis of prominent pharmaceutical agents.

Chemical Identity and Properties

2'-Ethoxyacetophenone is an aromatic ketone characterized by an ethoxy group at the ortho position of the acetophenone core. Its chemical structure and properties are summarized below.

Property	Value	Reference
IUPAC Name	1-(2-ethoxyphenyl)ethanone	
CAS Number	2142-67-8	
Molecular Formula	C ₁₀ H ₁₂ O ₂	
Molecular Weight	164.20 g/mol	
Appearance	White to pale yellow solid or colorless to light yellow liquid	
Melting Point	36-40 °C	
Boiling Point	244 °C	
Density	1.00 g/cm ³	
Refractive Index	1.50	
Flash Point	>230 °F (>110 °C)	
Storage Temperature	2-8°C	

Synonyms:

- 2-Etoxyacetophenone
- Ethanone, 1-(2-ethoxyphenyl)-
- Acetophenone, 2-ethoxy-
- 1-(2-Ethoxyphenyl)ethanone
- 1-(2-Ethoxyphenyl)ethan-1-one
- o-Ethoxyacetophenone
- 1-Acetyl-2-ethoxybenzene
- 2-Acetylphenetole

- AURORA 22085
- AKOS BBS-00006696

Synthesis of 2'-Ethoxyacetophenone

The most common and logical synthetic route to **2'-Ethoxyacetophenone** is via the Williamson ether synthesis, starting from its precursor, 2'-hydroxyacetophenone. This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of **2'-Ethoxyacetophenone** from 2'-hydroxyacetophenone and an ethylating agent such as ethyl bromide or diethyl sulfate.

Materials:

- 2'-Hydroxyacetophenone
- Anhydrous potassium carbonate (K_2CO_3) or sodium hydride (NaH)
- Ethyl bromide (EtBr) or Diethyl sulfate ($(Et)_2SO_4$)
- Anhydrous acetone or N,N-Dimethylformamide (DMF)
- Dichloromethane (CH_2Cl_2) or Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2'-hydroxyacetophenone (1.0 eq) and anhydrous acetone or DMF (10 mL per gram of 2'-hydroxyacetophenone).

- Deprotonation: Add anhydrous potassium carbonate (1.5 eq) to the solution. If using sodium hydride, it should be added cautiously in small portions to a solution of 2'-hydroxyacetophenone in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
- Alkylation: Add the ethylating agent (ethyl bromide or diethyl sulfate, 1.1-1.2 eq) dropwise to the stirring suspension at room temperature.
- Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
- Extraction: Dissolve the residue in dichloromethane or ethyl acetate and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **2'-Ethoxyacetophenone**.

Purification

The crude **2'-Ethoxyacetophenone** can be purified by recrystallization or column chromatography to obtain a product of high purity.

Experimental Protocol: Recrystallization

Materials:

- Crude **2'-Ethoxyacetophenone**
- A suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate)

Procedure:

- **Solvent Selection:** Determine a suitable solvent or solvent mixture in which the crude product is soluble at elevated temperatures but sparingly soluble at room temperature.
- **Dissolution:** Dissolve the crude **2'-Ethoxyacetophenone** in a minimal amount of the hot solvent.
- **Decolorization (Optional):** If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period before hot filtration to remove the charcoal.
- **Crystallization:** Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- **Isolation:** Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
- **Drying:** Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Methods

The purity and identity of **2'-Ethoxyacetophenone** can be confirmed using various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a particularly powerful method for this class of compounds.

Experimental Protocol: GC-MS Analysis

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer.

GC Conditions:

- **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness).
- **Carrier Gas:** Helium at a constant flow rate of 1.0-1.5 mL/min.
- **Injector Temperature:** 250 °C.

- Oven Temperature Program:
 - Initial temperature: 60-80 °C, hold for 1-2 minutes.
 - Ramp: 10-20 °C/min to 250-280 °C.
 - Final hold: 5-10 minutes.
- Injection Volume: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Scan Mode: Full scan.

Sample Preparation:

- Prepare a dilute solution of the **2'-Ethoxyacetophenone** sample (approximately 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

Role in Drug Development

2'-Ethoxyacetophenone serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its functional groups allow for further chemical modifications to build more complex molecular architectures.

Intermediate in Lansoprazole Synthesis

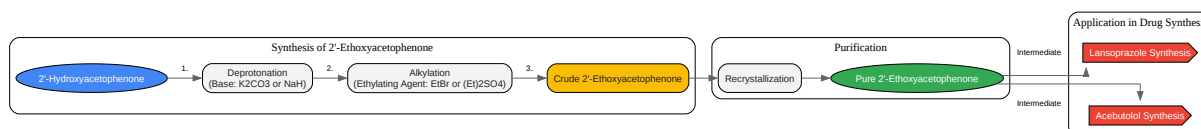
Lansoprazole is a proton pump inhibitor used to treat stomach ulcers and gastroesophageal reflux disease (GERD). While the exact industrial synthesis routes are proprietary, a plausible pathway involves the use of a substituted pyridine derivative which is coupled with a benzimidazole moiety. **2'-Ethoxyacetophenone** can be a precursor to the benzimidazole portion of the molecule.

Intermediate in Acebutolol Synthesis

Acebutolol is a beta blocker used to treat hypertension and arrhythmias. The synthesis of acebutolol involves the modification of a substituted phenol. **2'-Ethoxyacetophenone** can be a starting material that, through a series of reactions including functional group transformations, leads to the core structure of acebutolol.

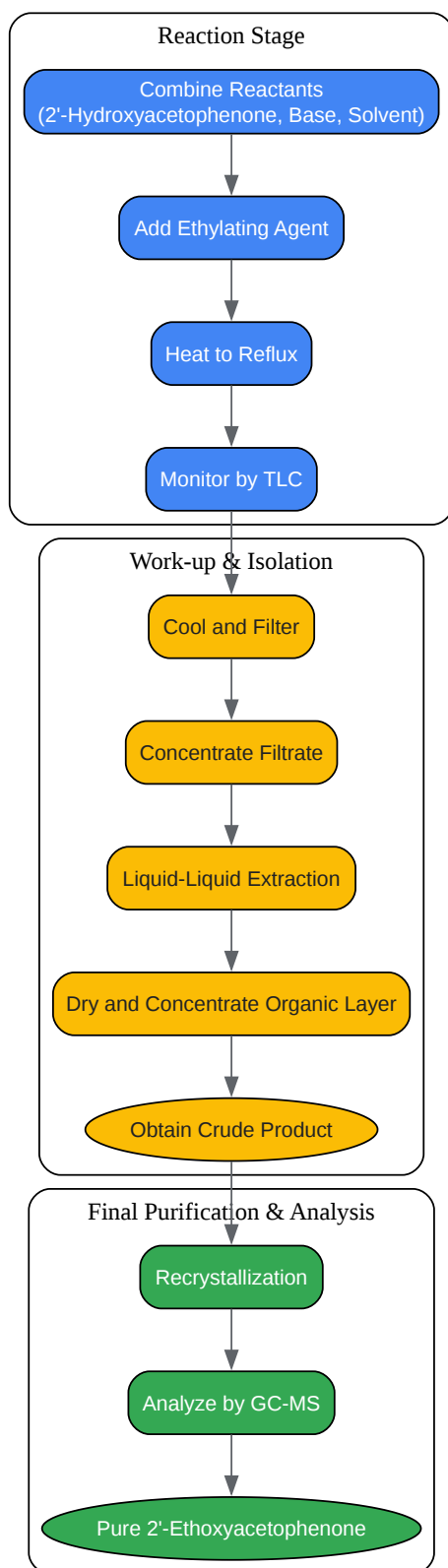
Visualizations

The following diagrams illustrate key logical and experimental workflows related to **2'-Ethoxyacetophenone**.



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Caption: Synthesis, purification, and application workflow of **2'-Ethoxyacetophenone**.



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Caption: Detailed experimental workflow for **2'-Ethoxyacetophenone** synthesis.

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